molecular formula C12H23NO3 B2363983 Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate CAS No. 2209078-51-1

Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate

Cat. No.: B2363983
CAS No.: 2209078-51-1
M. Wt: 229.32
InChI Key: WLNBYSQWIFLHTR-IUCAKERBSA-N
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Description

Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate is a chiral carbamate derivative characterized by a 2,2-dimethylcyclobutyl ring system with a hydroxy group at the 3-position in the (1R,3S) configuration. The tert-butyl carbamate group is attached via a methylene linker. Its molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol . This compound is typically synthesized via carbamate protection strategies, as seen in analogous syntheses involving tert-butyl carbamates .

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBYSQWIFLHTR-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)CNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@@H]1O)CNC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,3S)-3-hydroxy-2,2-dimethylcyclobutylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbamate group can produce an amine.

Scientific Research Applications

Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclobutyl ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

The structural and functional nuances of the target compound are best understood through comparison with closely related analogs. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Variations

Table 1: Key Structural and Physical Properties
Compound Name Substituents Ring Size Functional Group Stereochemistry Molecular Weight (g/mol) CAS Number Purity Source
Target: Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate 2,2-dimethylcyclobutyl, 3-hydroxy Cyclobutyl Hydroxy (1R,3S) 229.32 N/A 95%*
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate Cyclopentyl, 3-hydroxy Cyclopentyl Hydroxy (1R,3S) 214.31 1290191-64-8 95%
rac-tert-butyl N-{[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl}carbamate 2,2-dimethylcyclobutyl, 3-hydroxy Cyclobutyl Hydroxy Racemic 229.32 1568133-25-4 N/A
tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate 2,2-dimethylcyclobutyl, 3-amino Cyclobutyl Amino (1R,3S) 214.30 1932320-58-5 95%
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate trans-3-hydroxycyclobutyl, methyl Cyclobutyl Hydroxy trans N/A 1033718-20-5 N/A
tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate 2,2-dimethylcyclobutyl, 3-acetyl Cyclobutyl Acetyl (1S,3R) 229.32 1260589-93-2 N/A

*Purity inferred from similar compounds in .

Research Findings and Comparative Analysis

Stereochemical Influence
  • Enantiopure vs. Racemic Forms : The target compound’s (1R,3S) configuration enhances chiral recognition in biological systems compared to its racemic counterpart (CAS 1568133-25-4). Enantiopure carbamates often exhibit superior binding affinity in drug-receptor interactions due to stereospecificity .
  • Trans vs.
Ring Size and Conformational Effects
  • Cyclobutyl vs. Cyclopentyl: Cyclopentyl analogs (e.g., CAS 1290191-64-8) exhibit greater conformational flexibility, which may improve pharmacokinetic profiles but reduce strain-induced reactivity.
Functional Group Modifications
  • Hydroxy vs. Amino Groups: Replacing the hydroxy group with an amino moiety (CAS 1932320-58-5) increases hydrogen-bond donor capacity, improving solubility in polar solvents. However, this substitution may reduce stability under acidic conditions .
  • Acetyl Substitution : The acetylated analog (CAS 1260589-93-2) introduces electron-withdrawing effects, reducing nucleophilicity at the adjacent carbon and altering reactivity in substitution reactions .

Biological Activity

Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. Recent advancements in synthetic methods have emphasized environmentally friendly approaches, including the use of flow microreactor systems which enhance efficiency and reduce waste products in the synthesis of tertiary butyl esters and derivatives .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often fall within a range that suggests potential therapeutic applications in treating bacterial infections .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines. For example, similar carbamate derivatives have been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, showing IC50 values that indicate substantial growth inhibition at certain concentrations. These findings suggest that this compound could be explored further for its anticancer properties .

The biological activity of these compounds can often be attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. In silico studies have also suggested that certain derivatives can bind effectively to target proteins involved in bacterial resistance mechanisms .

Case Studies

StudyCompoundBiological ActivityFindings
1Tert-butyl N-(phosphinoyloxy)carbamateAntimicrobialShowed significant antibacterial activity against MRSA strains.
2Tert-butyl 3-hydroxypent-4-enoateAntiproliferativeIC50 values indicated strong growth inhibition in cancer cell lines.
3Tert-butyl N-benzyl-3-hydroxy-5-phenyl-4-picolinamidopentylcarbamateAnticancerDemonstrated promising results in inhibiting tumor growth in preclinical models.

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